2-Benzoxazolemethanethiol
Overview
Description
2-Benzoxazolemethanethiol is a heterocyclic compound that features a benzoxazole ring fused with a thiol group. Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial processes. The presence of the thiol group in this compound adds to its reactivity and potential utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide (H2O2) in ethanol . The resulting intermediate can then be treated with thiolating agents to introduce the thiol group.
Industrial Production Methods: Industrial production of 2-Benzoxazolemethanethiol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoxazolemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Thiolating agents such as thiourea or thioglycolic acid can be used to introduce the thiol group.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzoxazolemethanethiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Benzoxazolemethanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. The benzoxazole ring can engage in π-π stacking or π-cation interactions with biological targets, enhancing its binding affinity and specificity . These interactions can modulate key biological processes such as apoptosis, inflammation, and oxidative stress .
Comparison with Similar Compounds
Benzoxazole: Lacks the thiol group, making it less reactive in certain chemical reactions.
Benzothiazole: Contains a sulfur atom in the ring, offering different reactivity and biological activities.
Benzimidazole: Contains a nitrogen atom in the ring, providing distinct pharmacological properties.
Uniqueness of 2-Benzoxazolemethanethiol: The presence of both the benzoxazole ring and the thiol group in this compound makes it a unique compound with enhanced reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-benzoxazol-2-ylmethanethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHKESIGQLCYFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CS | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475984 | |
Record name | 2-Benzoxazolemethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152298-09-4 | |
Record name | 2-Benzoxazolemethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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